molecular formula C19H16ClNO2S B2885822 2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine CAS No. 339017-13-9

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine

Cat. No.: B2885822
CAS No.: 339017-13-9
M. Wt: 357.85
InChI Key: UFJWIWIKDWFPNI-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a chloro group at position 2, a methyl group at position 4, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and a phenyl group at position 5. Its molecular formula is C₁₉H₁₆ClNO₂S, with a molecular weight of 357.52 g/mol. The tosyl group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity. This structural complexity makes it a candidate for applications in medicinal chemistry and materials science, particularly in heterocyclic synthesis and protein-ligand interactions .

Properties

IUPAC Name

2-chloro-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(21-19(18)20)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWIWIKDWFPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, functional groups, and molecular weights of the target compound with analogs from the literature:

Compound Name Substituents and Positions Functional Groups Molecular Weight (g/mol)
Target : 2-Chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine 2-Cl, 4-Me, 3-Tosyl, 6-Ph Cl, Me, Tosyl (SO₂), Ph 357.52
3-Chloro-6-(4-methylbenzyl)pyridine () 3-Cl, 6-(4-MeBenzyl) Cl, Benzyl (CH₂C₆H₄Me) 217.45
5-Chloro-3-(4-methanesulfonylphenyl)-2-(6-methylpyridin-3-yl)pyridine () 5-Cl, 3-(MeSO₂Ph), 2-(6-MePyridyl) Cl, Sulfonyl (SO₂), Bipyridinyl 385.52
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile () 6-(4-ClPh), 2-(4-MePhS), 4-CF₃, 3-CN Cl, Sulfanyl (S-), CF₃, CN 404.52
Key Observations:

Substituent Effects: The tosyl group in the target compound enhances electron-withdrawing effects compared to the sulfanyl () or benzyl () groups. The trifluoromethyl (CF₃) and cyano (CN) groups in ’s compound increase lipophilicity and metabolic stability, making it more suited for pharmaceutical applications compared to the target’s phenyl and methyl groups .

Crystallographic and Physicochemical Properties

  • Crystallography : The target’s tosyl group may influence crystal packing due to its planar aromatic ring and polar SO₂ moiety. SHELX software () is widely used for refining such structures, particularly for resolving sulfonyl-related torsional angles .
  • Solubility: The sulfanyl group in ’s compound improves solubility in nonpolar solvents compared to the target’s sulfonyl group, which favors polar aprotic solvents like DMF .

Biological Activity

2-Chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine (CAS: 339017-13-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClNO2S. Its structure includes a pyridine ring substituted with a chloro group, a methyl group, and a sulfonyl moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the functionalization of pyridine derivatives. Specific synthetic routes have been documented in patent literature, emphasizing regioselectivity and yield optimization .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridine have shown efficacy in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. Notably, compounds that inhibit c-Met protein kinase have been highlighted for their potential in treating non-small cell lung cancer .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Similar compounds have demonstrated selective inhibition of kinases, which play crucial roles in signaling pathways related to cell growth and survival.
  • GABA Modulation : Some derivatives have been reported to modulate GABA receptors, suggesting potential applications in neurological disorders .

Study 1: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5
HeLa (Cervical Cancer)4.8

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions involving sulfonyl chlorides. A representative approach involves reacting a pyridine core with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., using NaH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–100°C. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization or column chromatography .

Q. How is the compound characterized to confirm its structural integrity post-synthesis?

  • Methodological Answer : Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and C-Cl bonds.
  • X-ray Crystallography (if crystalline): To resolve 3D conformation and intermolecular interactions, as demonstrated in related pyridine derivatives .

Q. What preliminary biological activities are associated with structural analogs of this compound?

  • Methodological Answer : Analogous compounds with sulfonyl and chloro substituents exhibit antimicrobial and antitumor activities. For example, pyridine-sulfonamide derivatives show inhibitory effects on bacterial growth (MIC assays) and cancer cell lines (e.g., IC₅₀ values via MTT assays). Comparative studies suggest the methylbenzenesulfonyl group enhances cellular permeability and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

  • Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group reactivity.
  • Solvent Optimization : Compare DMF, NMP, and acetonitrile for solubility and reaction kinetics.
  • Temperature Gradients : Use controlled reflux (e.g., 80°C vs. 100°C) to minimize side reactions.
  • Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO concentration ≤0.1%), and assay durations.
  • Metabolic Stability Testing : Assess compound degradation in cell culture media via LC-MS.
  • Comparative SAR Analysis : Synthesize analogs (e.g., replacing 4-methylbenzenesulfonyl with tosyl or mesyl groups) to isolate structural contributors to activity .

Q. What mechanistic insights exist for the sulfonyl group’s role in target binding?

  • Methodological Answer :

  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to model interactions between the sulfonyl group and enzyme active sites (e.g., kinases or phosphatases).
  • Isotopic Labeling : Introduce ³⁵S-labeled sulfonyl groups to track binding kinetics via autoradiography.
  • Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., Tyr→Phe mutations) to validate interaction sites .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding pocket flexibility.
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles (e.g., logP, CYP450 inhibition) .

Q. What strategies are effective for comparative studies with halogenated pyridine analogs?

  • Methodological Answer :

  • Synthetic Parallelism : Prepare analogs with Br, F, or I substituents at the 2-chloro position to evaluate halogen effects.
  • Crystallographic Overlays : Compare X-ray structures of analogs to identify conformational differences impacting bioactivity.
  • In Silico Libraries : Generate virtual compound libraries (e.g., using ChemAxon) to prioritize synthesis targets .

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